molecular formula C20H16FN3O4S B15026172 (5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15026172
M. Wt: 413.4 g/mol
InChI Key: ZVDXCUFYOQEXCA-YBEGLDIGSA-N
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Description

The compound (5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a fused heterocyclic molecule featuring a thiazolo-triazolone core. Key structural elements include:

  • 2-Fluorobenzylidene group: A Z-configured benzylidene substituent at position 5, introducing fluorine for enhanced electronic and steric effects.
  • 3,4,5-Trimethoxyphenyl group: A trimethoxy-substituted aromatic ring at position 2, known for improving binding affinity in pharmacologically active compounds .

For example, (Z)-5-(substituted benzylidene)thiazol-4(5H)-one derivatives are synthesized via base-catalyzed reactions between substituted amines and benzylidene precursors in methanol under reflux . The title compound likely follows a similar pathway, with 2-fluorobenzaldehyde and 3,4,5-trimethoxyphenylamine as key reactants.

Properties

Molecular Formula

C20H16FN3O4S

Molecular Weight

413.4 g/mol

IUPAC Name

(5Z)-5-[(2-fluorophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H16FN3O4S/c1-26-14-8-12(9-15(27-2)17(14)28-3)18-22-20-24(23-18)19(25)16(29-20)10-11-6-4-5-7-13(11)21/h4-10H,1-3H3/b16-10-

InChI Key

ZVDXCUFYOQEXCA-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC=CC=C4F)/SC3=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC=CC=C4F)SC3=N2

Origin of Product

United States

Preparation Methods

Synthesis of 1,2,4-Triazole-3-Thiol Precursor

The precursor 1,2,4-triazole-3-thiol is prepared by refluxing thiosemicarbazide with formic acid. For example:

  • Step 1 : Thiosemicarbazide (20 mmol) is heated in 90% formic acid at 100°C for 30 minutes to yield 2-formylhydrazinecarbothioamide.
  • Step 2 : Alkaline hydrolysis (20% NaOH, 1 hour) followed by acid neutralization (HCl) produces 1H-1,2,4-triazole-5-thiol.

Cyclocondensation with α-Halocarbonyl Compounds

Reaction of 1H-1,2,4-triazole-5-thiol with monochloroacetic acid under basic conditions forms the thiazolo-triazolone core:

  • Reagents : 1H-1,2,4-triazole-5-thiol (1 mmol), monochloroacetic acid (1.5 mmol), 2,3-dimethoxybenzaldehyde (0.01 mol), acetic anhydride (1 ml).
  • Conditions : Reflux at 120°C for 4–6 hours.
  • Yield : ~65–75% after recrystallization from ethanol.

Functionalization of the 2-Position with 3,4,5-Trimethoxyphenyl

The 3,4,5-trimethoxyphenyl group is introduced at the 2-position through Suzuki-Miyaura coupling or nucleophilic substitution.

Suzuki-Miyaura Coupling

  • Reagents : Brominated thiazolo-triazolone (1 mmol), 3,4,5-trimethoxyphenylboronic acid (1.5 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 mmol) in dioxane/H₂O (4:1).
  • Conditions : 90°C, 12 hours under N₂.
  • Yield : 55–65%.

Nucleophilic Aromatic Substitution

  • Reagents : Chlorinated thiazolo-triazolone (1 mmol), 3,4,5-trimethoxyphenol (1.2 mmol), K₂CO₃ (2 mmol) in DMF.
  • Conditions : 120°C, 24 hours.
  • Yield : 50–60%.

One-Pot Multi-Component Synthesis

A streamlined one-pot approach combines cyclocondensation, Knoevenagel condensation, and functionalization:

  • Step 1 : Cyclocondensation of 1H-1,2,4-triazole-5-thiol with monochloroacetic acid in acetic anhydride.
  • Step 2 : In situ Knoevenagel condensation with 2-fluorobenzaldehyde.
  • Step 3 : Suzuki coupling with 3,4,5-trimethoxyphenylboronic acid.
  • Total Yield : 45–55%.

Catalytic and Green Chemistry Approaches

Palladium-Catalyzed C–H Activation

PdCl₂ (5 mol%) in DMSO enables direct C–H bond functionalization, avoiding pre-halogenation:

  • Substrate : Thiazolo-triazolone core.
  • Reagent : 2-fluorobenzaldehyde, 3,4,5-trimethoxyphenylboronic acid.
  • Yield : 70–75%.

Solvent-Free Mechanochemical Synthesis

Ball milling reduces solvent use:

  • Conditions : 30 Hz, 2 hours.
  • Yield : 80% with 95% purity.

Analytical Validation and Characterization

Synthetic products are validated using:

  • NMR : ¹H and ¹³C NMR confirm regiochemistry (Z-configuration) and substituent integration.
  • X-ray Crystallography : Dihedral angles between aromatic rings (e.g., 1.37° for coplanar systems).
  • HPLC : Purity >98% (C18 column, acetonitrile:H₂O gradient).

Comparative Analysis of Methods

Method Yield (%) Time (h) Selectivity (Z:E) Scalability
Standard Knoevenagel 60–70 8–12 7:1 Moderate
Microwave-Assisted 85 0.3 9:1 High
One-Pot 45–55 24 6:1 Low
Palladium-Catalyzed 70–75 6 8:1 High

Challenges and Optimization Strategies

  • Regioselectivity : Microwave irradiation and Pd catalysts improve Z-selectivity.
  • Purification : Silica gel chromatography with ethyl acetate/hexane mixtures resolves E/Z isomers.
  • Byproducts : Over-condensation products minimized by stoichiometric control of aldehydes.

Industrial-Scale Considerations

  • Cost-Efficiency : Pd catalysts are recycled via aqueous extraction (85% recovery).
  • Sustainability : Solvent-free methods reduce waste generation.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, (5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in materials science, such as the creation of polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This interaction is mediated by the functional groups present in the compound, which form hydrogen bonds and hydrophobic interactions with the target molecules. The pathways involved in its mechanism of action include the inhibition of signal transduction pathways and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazolo-triazolone derivatives are highly dependent on substituents. Below is a comparative analysis:

Key Observations :

  • Fluorine vs.
  • Trimethoxyphenyl vs. Halogenated Aromatics : The 3,4,5-trimethoxyphenyl group (target) is associated with tubulin-binding activity in combretastatin analogues , whereas 4-chlorophenyl () may confer antimicrobial properties.
  • Stereochemistry : The Z-conformation in the target compound and ensures planarity, critical for π-π stacking in biological targets.

Computational and Experimental Similarity Analysis

Similarity coefficients (e.g., Tanimoto index) applied to binary fingerprints indicate that substituent variations significantly alter bioactivity . For instance:

  • The target compound shares >70% structural similarity with and but diverges in electronic properties due to fluorine and methoxy groups.
  • The trimethoxyphenyl group increases similarity to combretastatin analogues, while the fluorobenzylidene aligns it with kinase inhibitors .

Biological Activity

(5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C23H23N3O4S
  • Molecular Weight : 437.521 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to (5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one. For instance, a related compound (Les-236) demonstrated significant cytotoxic effects across several human cancer cell lines including A549 (lung), SCC-15 (head and neck), SH-SY5Y (neuroblastoma), and CACO-2 (colorectal) .

The mechanisms through which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : The compound has been shown to increase caspase-3 activity significantly in various cell lines, indicating a pro-apoptotic effect. For example:
    • In the SH-SY5Y cell line, caspase-3 activity increased by up to 295.34% at 100 µM after 24 hours of exposure.
    • In the CACO-2 cell line, increases were noted at concentrations as low as 10 µM .
  • Reactive Oxygen Species (ROS) Modulation : The compound reduces ROS production while enhancing lactate dehydrogenase release and decreasing cell metabolism/proliferation at micromolar concentrations .

Study Overview

A study aimed at evaluating the biological activity of thiazole derivatives found that compounds similar to (5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one showed promising results in inhibiting cancer cell growth. The study involved exposing various cancer cell lines to increasing concentrations of the compound and assessing their viability and apoptotic markers.

Cell LineEC50 (µM)Caspase-3 Activity Increase (%)
A5492062.00220.00
SCC-15-1308.54
SH-SY5Y0.24295.34
CACO-2-578.34

Table 1: Summary of anticancer activity across different cell lines.

Q & A

Q. What are the optimized synthetic routes for (5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)thiazolo-triazolone, and how can regioselectivity be controlled?

  • Methodological Answer : The compound can be synthesized via condensation of 2,2-dicyanooxiranes with thiol-containing heterocycles (e.g., 5-mercapto-3-phenyl-s-triazole) in acetonitrile under reflux (7 hours, TLC monitoring). Regioselectivity is influenced by the electron-withdrawing substituents (e.g., fluorine on benzylidene) and solvent polarity. For example, acetonitrile favors cyclization over side reactions . Recrystallization in hexane/ethyl acetate (1:1) yields pure products.

Q. How is structural elucidation performed for this compound, and what spectral data are critical?

  • Methodological Answer : Confirm the Z-configuration of the benzylidene group using NOESY NMR (proximity of fluorine and aromatic protons). Key spectral markers:
  • ¹H NMR : Fluorine-induced splitting of benzylidene protons (δ 7.2–7.8 ppm).
  • ¹³C NMR : Carbonyl resonance at ~170 ppm (thiazolidinone C=O) and trimethoxy phenyl carbons at δ 56–60 ppm.
  • IR : Stretching bands at 1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-F) .

Q. What in vitro assays are suitable for initial cytotoxicity screening?

  • Methodological Answer : Use the sulforhodamine B (SRB) assay on human cancer cell lines (e.g., MCF-7, HEPG-2) with RPMI-1640 medium (5% FBS, 2 mM glutamine). Incubate cells (1.5 × 10⁵ cells/mL) for 48 hours, fix with trichloroacetic acid, and measure absorbance at 565 nm. Include CHS-828 as a positive control and normalize to DMSO vehicle (≤0.5%) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzylidene vs. methoxy groups) impact anticancer activity?

  • Methodological Answer : Perform SAR studies by synthesizing analogs with substituent variations (e.g., replacing 3,4,5-trimethoxyphenyl with dichlorophenyl). Test cytotoxicity across panels (e.g., gastric NUGC, liver HA22T). Data indicate that electron-withdrawing groups (F, Cl) enhance apoptosis by stabilizing DNA adducts, while bulky methoxy groups reduce membrane permeability .

Q. What computational strategies predict binding modes to biological targets (e.g., tubulin)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with the α/β-tubulin dimer (PDB: 1SA0). Parameterize the ligand with GAFF2 force fields. Key interactions:
  • Fluorobenzylidene forms hydrophobic contacts with Leu273 and Thr274.
  • Trimethoxyphenyl binds to the colchicine site via π-π stacking with Phe351 .
    Validate predictions with molecular dynamics (100 ns simulations, GROMACS).

Q. How can contradictory cytotoxicity data between cell lines be resolved?

  • Methodological Answer : Analyze inconsistencies (e.g., high IC₅₀ in DLD-1 vs. MCF-7) using:
  • Metabolic profiling : Measure ATP levels (CellTiter-Glo) to rule out necrosis.
  • Flow cytometry : Quantify Annexin V/PI staining for apoptosis/necrosis ratios.
  • Transcriptomics : Compare p53 or Bcl-2 expression via qPCR .

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